molecular formula C7H4ClFO2 B1586235 3-Chloro-5-fluorobenzoic acid CAS No. 25026-64-6

3-Chloro-5-fluorobenzoic acid

Cat. No.: B1586235
CAS No.: 25026-64-6
M. Wt: 174.55 g/mol
InChI Key: QFMRANWPGGSNHS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is typically found as a white to yellow solid and is used in various chemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a protective reagent in chemical research, which suggests its involvement in stabilizing or modifying specific biomolecules during reactions . The exact nature of these interactions, including the specific enzymes and proteins involved, requires further detailed studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to alterations in gene expression, which in turn affects cellular metabolism and overall cell function . Detailed studies are needed to elucidate the specific pathways and mechanisms involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature in a sealed, dry environment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects . Understanding the threshold effects and the specific dosage ranges that result in toxicity is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its degradation pathway involves the formation of 3-fluorocatechol and 2-fluoromuconate, which are further metabolized by specific bacterial strains . These pathways highlight the compound’s role in biochemical processes and its potential environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of this compound is coupled with an appropriate aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process typically includes the use of chlorinating and fluorinating agents in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols .

Scientific Research Applications

3-Chloro-5-fluorobenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of various drugs and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzoic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 3-Fluorobenzoic acid

Uniqueness

3-Chloro-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (chlorine and fluorine) can make it more reactive in nucleophilic substitution reactions compared to compounds with only one halogen substituent .

Properties

IUPAC Name

3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRANWPGGSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370530
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25026-64-6
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-FLUOROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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